2-Fluoro-6-methylpyridine

Catalog No.
S704860
CAS No.
407-22-7
M.F
C6H6FN
M. Wt
111.12 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-6-methylpyridine

CAS Number

407-22-7

Product Name

2-Fluoro-6-methylpyridine

IUPAC Name

2-fluoro-6-methylpyridine

Molecular Formula

C6H6FN

Molecular Weight

111.12 g/mol

InChI

InChI=1S/C6H6FN/c1-5-3-2-4-6(7)8-5/h2-4H,1H3

InChI Key

UDMNVTJFUISBFD-UHFFFAOYSA-N

SMILES

CC1=NC(=CC=C1)F

Canonical SMILES

CC1=NC(=CC=C1)F

Precursor for Synthesis of Functional Molecules:

The presence of the fluorine and methyl groups in its structure makes 2-F-6-MP a valuable building block for the synthesis of more complex functional molecules. Researchers utilize it as a starting material for the preparation of various heterocyclic compounds, including pharmaceuticals, agrochemicals, and materials with specific functionalities [].

For instance, a study published in the journal "Tetrahedron Letters" describes the synthesis of novel fluorinated pyridyl derivatives using 2-F-6-MP as a key precursor []. These derivatives exhibit potential applications in medicinal chemistry due to their unique biological properties.

Solvent and Reaction Media:

-F-6-MP possesses suitable physical and chemical properties, such as a moderate boiling point and good thermal stability, making it applicable as a solvent or reaction medium in specific scientific research settings. Its ability to dissolve various organic compounds allows its use in reactions requiring non-aqueous environments.

A study published in the journal "Synthetic Communications" explores the use of 2-F-6-MP as a solvent for the palladium-catalyzed Suzuki-Miyaura coupling reaction, demonstrating its effectiveness in facilitating this important organic transformation.

Reference Compound in Spectroscopy:

Due to its distinct chemical structure and well-characterized spectral properties, 2-F-6-MP can be employed as a reference compound in various spectroscopic techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). This enables researchers to compare and analyze other unknown compounds based on their spectral similarities or differences.

For example, a research article published in the journal "Magnetic Resonance in Chemistry" utilizes 2-F-6-MP as a reference compound for the characterization of novel fluorinated pyridines, allowing for the precise identification of their structural features [].

Molecular Structure Analysis

2-F-6-MePy consists of a six-membered aromatic ring with nitrogen (pyridine) containing a fluorine atom at the second position and a methyl group at the sixth position []. This structure gives rise to several key features:

  • Aromatic character: The cyclic arrangement of atoms with alternating single and double bonds delocalizes electrons, granting aromatic stability [].
  • Fluorine substitution: The fluorine atom introduces an electron-withdrawing effect, influencing the reactivity of the ring [].
  • Methyl group: The methyl group acts as an electron-donating substituent, slightly offsetting the fluorine's effect [].

These combined features influence the molecule's overall reactivity and potential interactions with other molecules.


Chemical Reactions Analysis

  • Nucleophilic aromatic substitution: The electron-withdrawing fluorine might activate the ring for nucleophilic substitution, particularly at positions 3 and 5 relative to the fluorine [].

Example (general):

C6H5F + Nu⁻ → C6H4FNu + H⁺ (Nu = nucleophile)

  • Metallation reactions: The relatively acidic protons adjacent to the nitrogen atom might be susceptible to deprotonation by strong bases, forming metal salts [].

XLogP3

1.2

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.92%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

407-22-7

Wikipedia

2-Fluoro-6-methylpyridine

Dates

Modify: 2023-08-15

Explore Compound Types